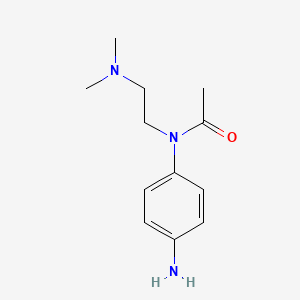
N-(4-amino-phenyl)-N-(2-dimethylamino-ethyl)-acetamide
Cat. No. B8459727
M. Wt: 221.30 g/mol
InChI Key: ZVQDUTWWGNEURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351719B2
Procedure details


Prepared analogously to Example 141b starting from -(2-dimethylamino-ethyl)-N-(4-nitro-phenyl)-acetamide) (142a).
Name
(2-dimethylamino-ethyl)-N-(4-nitro-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
CN(C)CCCC(NC1C=CC([N+]([O-])=O)=CC=1)=O.[CH3:19][N:20]([CH3:36])[CH2:21][CH2:22][N:23]([C:27]1[CH:32]=[CH:31][C:30]([N+:33]([O-])=O)=[CH:29][CH:28]=1)[C:24](=[O:26])[CH3:25]>>[NH2:33][C:30]1[CH:31]=[CH:32][C:27]([N:23]([CH2:22][CH2:21][N:20]([CH3:19])[CH3:36])[C:24](=[O:26])[CH3:25])=[CH:28][CH:29]=1
|
Inputs


Step One
|
Name
|
(2-dimethylamino-ethyl)-N-(4-nitro-phenyl)-acetamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C(C)=O)C1=CC=C(C=C1)[N+](=O)[O-])C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared analogously to Example 141b
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)N(C(C)=O)CCN(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
